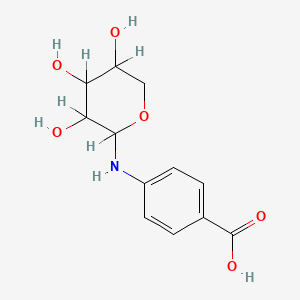![molecular formula C17H29NO2 B4964072 2-{[6-(2-isopropylphenoxy)hexyl]amino}ethanol](/img/structure/B4964072.png)
2-{[6-(2-isopropylphenoxy)hexyl]amino}ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[6-(2-isopropylphenoxy)hexyl]amino}ethanol is a chemical compound that belongs to the class of ethanolamines. It is commonly referred to as IPA-3 and has been the subject of extensive scientific research due to its potential therapeutic applications. The compound has been found to exhibit inhibitory effects on certain signaling pathways, making it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
IPA-3 exerts its inhibitory effects on the PAK1 signaling pathway by binding to the kinase domain of PAK1 and preventing its activation. This leads to a downstream inhibition of various cellular processes that are regulated by PAK1.
Biochemical and Physiological Effects:
Studies have shown that IPA-3 can induce apoptosis (programmed cell death) in cancer cells by inhibiting the PAK1 signaling pathway. It has also been found to inhibit cell migration and invasion, which are important processes in cancer metastasis. Additionally, IPA-3 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using IPA-3 in lab experiments is its specificity for the PAK1 signaling pathway, which allows for targeted inhibition of this pathway without affecting other cellular processes. However, one limitation of using IPA-3 is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several potential future directions for research on IPA-3. One area of interest is its potential use in combination therapy with other cancer drugs to enhance their efficacy. Another potential direction is the development of more potent and selective inhibitors of the PAK1 signaling pathway. Additionally, IPA-3 has been found to have potential therapeutic applications in other diseases such as Alzheimer's disease and cardiovascular disease, which could be explored further in future research.
Métodos De Síntesis
The synthesis of 2-{[6-(2-isopropylphenoxy)hexyl]amino}ethanol involves the reaction of 2-isopropylphenol with 6-bromohexan-1-amine in the presence of a palladium catalyst. The resulting product is then subjected to a reductive amination reaction with formaldehyde and sodium cyanoborohydride to yield IPA-3.
Aplicaciones Científicas De Investigación
IPA-3 has been extensively studied for its potential therapeutic applications. It has been found to exhibit inhibitory effects on the PAK1 (p21-activated kinase 1) signaling pathway, which is involved in various cellular processes such as cell proliferation, migration, and survival. Studies have shown that IPA-3 can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
2-[6-(2-propan-2-ylphenoxy)hexylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO2/c1-15(2)16-9-5-6-10-17(16)20-14-8-4-3-7-11-18-12-13-19/h5-6,9-10,15,18-19H,3-4,7-8,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCAJMFIEICUEJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCCCCCCNCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-(2-Propan-2-ylphenoxy)hexylamino]ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4963992.png)

![N-[3-(aminosulfonyl)phenyl]-3-nitrobenzamide](/img/structure/B4964005.png)
![methyl 4,5-dimethyl-2-[(4-morpholinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4964008.png)
![3-(4-methoxyphenyl)-N-[2-(phenylthio)ethyl]acrylamide](/img/structure/B4964012.png)

![N-[3-(1H-imidazol-1-yl)propyl]-3-nitrobenzamide](/img/structure/B4964029.png)
![N,N'-[methylenebis(3-nitro-4,1-phenylene)]bis(2,4-dichlorobenzamide)](/img/structure/B4964034.png)
![2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B4964045.png)
![ethyl 3-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4964059.png)
![(cyclopropylmethyl)[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propylamine](/img/structure/B4964062.png)

![5-(2-fluorophenyl)-N-[(1-isobutyl-4-piperidinyl)methyl]-1,2,4-triazin-3-amine](/img/structure/B4964082.png)
![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[(3-methyl-5-isoxazolyl)methyl]benzamide](/img/structure/B4964085.png)